Bis[(furan-2-yl)methoxy](dimethyl)silane
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Overview
Description
Bis(furan-2-yl)methoxysilane is an organosilicon compound characterized by the presence of two furan rings attached to a dimethylsilane core through methoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(furan-2-yl)methoxysilane typically involves the reaction of furan-2-carbinol with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silanol, which subsequently undergoes condensation to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of Bis(furan-2-yl)methoxysilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Bis(furan-2-yl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under mild conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines (e.g., aniline) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or aminated silanes.
Scientific Research Applications
Bis(furan-2-yl)methoxysilane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule due to the presence of furan rings, which are known to exhibit biological activity.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis(furan-2-yl)methoxysilane involves its interaction with various molecular targets. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the silane core can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(furan-2-yl)methoxysilane
- Bis(furan-2-yl)methoxysilane
- Bis(furan-2-yl)methoxysilane
Uniqueness
Bis(furan-2-yl)methoxysilane is unique due to its specific combination of furan rings and dimethylsilane core. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
3256-20-0 |
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Molecular Formula |
C12H16O4Si |
Molecular Weight |
252.34 g/mol |
IUPAC Name |
bis(furan-2-ylmethoxy)-dimethylsilane |
InChI |
InChI=1S/C12H16O4Si/c1-17(2,15-9-11-5-3-7-13-11)16-10-12-6-4-8-14-12/h3-8H,9-10H2,1-2H3 |
InChI Key |
UOAVIQSQUSAAFL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OCC1=CC=CO1)OCC2=CC=CO2 |
Origin of Product |
United States |
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